N-cyclopentyl-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
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Overview
Description
N-cyclopentyl-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. Its complex molecular architecture allows it to interact with different biological targets, making it a valuable compound for drug discovery and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrido[1,2-a][1,3,5]triazin-2-yl core, followed by the introduction of the cyclopentyl and sulfanylacetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch processes. These methods are designed to ensure consistent quality and scalability while minimizing environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include various analogs and derivatives with modified biological activities.
Scientific Research Applications
N-cyclopentyl-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile: A potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5).
tert-butyl (2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl) (4-aminobutyl)carbamate: Another compound with a similar core structure used in various chemical and biological studies.
Uniqueness
N-cyclopentyl-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its ability to interact with multiple biological targets makes it a versatile compound for research and potential therapeutic applications.
Biological Activity
N-cyclopentyl-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H17N3O2, with a molecular weight of 271.31 g/mol. The structural features include a pyrido-triazine moiety and a cyclopentyl group, which are crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound encompasses various pharmacological effects, including:
1. Antimicrobial Activity
- Several studies have demonstrated that compounds similar to N-cyclopentyl derivatives exhibit antimicrobial properties. For instance, derivatives containing the pyrido-triazine structure have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
2. Anticancer Properties
- Research indicates that compounds with similar structures can induce apoptosis in cancer cell lines. For example, the anticancer activity of thiazole-(benz)azole derivatives has been evaluated, showing promising results against A549 and C6 tumor cell lines. These findings suggest that N-cyclopentyl derivatives may also possess anticancer potential .
3. Enzyme Inhibition
- The compound may act as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are particularly important in treating neurodegenerative diseases like Alzheimer's . The evaluation of enzyme inhibition is critical for understanding the therapeutic potential of this compound.
The mechanisms through which this compound exerts its biological effects include:
1. Interaction with Biological Targets
- Docking studies have shown that the compound can interact with specific amino acids in target proteins, influencing their activity and function . This interaction is essential for its antimicrobial and anticancer activities.
2. Induction of Apoptosis
- The ability to induce apoptosis in cancer cells is attributed to the activation of caspases and modulation of signaling pathways involved in cell survival . This mechanism is vital for its potential use in cancer therapy.
Case Studies
Several case studies highlight the effectiveness of compounds related to N-cyclopentyl derivatives:
Case Study 1: Antimicrobial Efficacy
A study synthesized several pyrido-triazine derivatives and evaluated their antimicrobial activity against various strains. The results indicated that certain derivatives exhibited significant antibacterial effects with IC50 values comparable to established antibiotics .
Case Study 2: Anticancer Activity
In a comparative study assessing the anticancer properties of different heterocyclic compounds, those containing similar structural motifs as N-cyclopentyl derivatives showed enhanced cytotoxicity against lung cancer cell lines (A549). The compounds were found to activate apoptotic pathways effectively .
Properties
IUPAC Name |
N-cyclopentyl-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-10-6-7-19-12(8-10)17-14(18-15(19)21)22-9-13(20)16-11-4-2-3-5-11/h6-8,11H,2-5,9H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCZWTLQGWJIEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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